Cas no 1075-61-2 (3-(2-aminopropyl)phenol)
3-(2-aminopropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-aminopropyl)phenol
- Phenol,3-(2-aminopropyl)-
- alpha-Methyl-m-tyramine
- alpha-Mmtyr
- BRN 2082934
- Gepefrine
- m-(2-Aminopropyl)phenol
- Phenol, m-(2-aminopropyl)-
- Einecs 214-056-0
- 3-(2-Amino-propyl)-phenol
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- MDL: MFCD00047912
- Inchi: InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3
- InChI Key: WTDGMHYYGNJEKQ-UHFFFAOYSA-N
- SMILES: CC(CC1=CC(=CC=C1)O)N
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: nothing
- Topological Polar Surface Area: 46.2
Experimental Properties
- Density: 1.0406 (rough estimate)
- Boiling Point: 273.23°C (rough estimate)
- Flash Point: 123.7°C
- Refractive Index: 1.5380 (estimate)
- PSA: 46.25
3-(2-aminopropyl)phenol Security Information
- Safety Term:x."> Poison by subcutaneous and intravenous routes. When heated to decomposition it emits toxic fumes of NOx.
3-(2-aminopropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-1g |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-5g |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 5g |
13483.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-500mg |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-1g |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 1g |
¥3480.09 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-5g |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 5g |
¥13902.86 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-500mg |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 500mg |
¥2177.24 | 2025-01-20 | |
| Enamine | EN300-53183-0.05g |
3-(2-aminopropyl)phenol |
1075-61-2 | 0.05g |
$132.0 | 2023-05-03 | ||
| Enamine | EN300-53183-0.1g |
3-(2-aminopropyl)phenol |
1075-61-2 | 0.1g |
$196.0 | 2023-05-03 | ||
| Enamine | EN300-53183-0.25g |
3-(2-aminopropyl)phenol |
1075-61-2 | 0.25g |
$280.0 | 2023-05-03 | ||
| Enamine | EN300-53183-0.5g |
3-(2-aminopropyl)phenol |
1075-61-2 | 0.5g |
$442.0 | 2023-05-03 |
3-(2-aminopropyl)phenol Suppliers
3-(2-aminopropyl)phenol Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-(2-aminopropyl)phenol
Introduction to 3-(2-aminopropyl)phenol (CAS No. 1075-61-2)
3-(2-aminopropyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1075-61-2, is a significant organic compound with a broad spectrum of applications in pharmaceuticals, agrochemicals, and material science. This compound, featuring a phenolic group attached to an aminopropyl chain, exhibits unique chemical properties that make it valuable in various synthetic pathways and functional material development. Its molecular structure, consisting of a benzene ring substituted with an aminoethyl group at the 2-position and a hydroxyl group at the 3-position, contributes to its versatility in chemical reactions and interactions.
The 3-(2-aminopropyl)phenol molecule has garnered attention in recent years due to its role as an intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions, condensation reactions, and metal chelation makes it a preferred choice for researchers exploring novel drug candidates and advanced materials. In pharmaceutical research, this compound has been investigated for its potential in developing antimicrobial agents, antioxidants, and bioactive molecules. The presence of both basic (amine) and acidic (phenol) functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties.
Recent studies have highlighted the 3-(2-aminopropyl)phenol as a key precursor in the synthesis of polyphenolic compounds, which are known for their biological activities. Researchers have demonstrated its utility in constructing macrocyclic ligands for metal ion sequestration, which is crucial in catalytic processes and environmental remediation technologies. The compound’s chelating properties have been exploited in developing sensors for detecting trace metal ions in aqueous systems, showcasing its potential in analytical chemistry applications.
In the field of material science, 3-(2-aminopropyl)phenol has been employed as a crosslinking agent and stabilizer in polymer formulations. Its ability to form stable complexes with metal ions enhances the durability and functionality of polymer matrices used in coatings, adhesives, and composite materials. The compound’s thermal stability and resistance to degradation under various conditions have made it suitable for high-performance applications where reliability is paramount.
The pharmaceutical industry has shown particular interest in 3-(2-aminopropyl)phenol due to its potential as a scaffold for drug discovery. Researchers have synthesized several derivatives of this compound that exhibit inhibitory activity against enzymes involved in inflammatory pathways. Preliminary findings suggest that modifications to the aminopropyl chain can modulate binding affinity and selectivity, leading to more effective therapeutic agents. Additionally, the phenolic moiety’s antioxidant properties have been leveraged in designing nutraceuticals aimed at combating oxidative stress-related diseases.
From an industrial perspective, the production of 3-(2-aminopropyl)phenol (CAS No. 1075-61-2) involves multi-step synthetic routes that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic processes have enabled more efficient synthesis methods, reducing waste generation and energy consumption. These improvements align with global trends toward sustainable manufacturing practices, making this compound an attractive option for industries seeking environmentally friendly alternatives.
The analytical characterization of 3-(2-aminopropyl)phenol is another area where recent research has made significant strides. High-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy have provided detailed insights into its molecular structure and dynamics. These analytical methods are essential for quality control during production and for studying its interactions with other molecules under different conditions.
In conclusion, 3-(2-aminopropyl)phenol represents a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new uses for this molecule, its importance is likely to grow further, driving innovation in both academic and industrial settings.
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